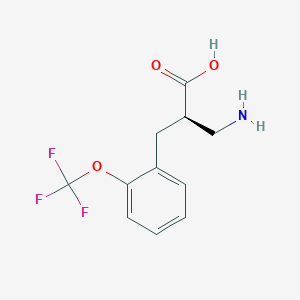
2-Chloro-4-methyl-5-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-5-vinylpyridine is an organic compound with the molecular formula C₈H₈ClN It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-formylpyridine with methyltriphenylphosphonium bromide in the presence of potassium tert-butylate in diethyl ether at low temperatures . This reaction proceeds through a Wittig reaction mechanism, forming the vinyl group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the reaction and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methyl-5-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The vinyl group can participate in conjugate addition reactions with nucleophiles, forming substituted ethyl derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Catalysts: Palladium, platinum
Major Products Formed
Substituted Pyridines: Formed through substitution reactions
Substituted Ethyl Derivatives: Formed through addition reactions
Pyridine N-oxides: Formed through oxidation reactions
Applications De Recherche Scientifique
2-Chloro-4-methyl-5-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methyl-5-vinylpyridine involves its interaction with various molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-vinylpyridine: Similar structure but lacks the chlorine atom.
2-Chloro-4-vinylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-(1-phenylvinyl)pyrimidine: Contains a phenyl group attached to the vinyl group.
Uniqueness
2-Chloro-4-methyl-5-vinylpyridine is unique due to the presence of both a chlorine atom and a vinyl group on the pyridine ring
Propriétés
Formule moléculaire |
C8H8ClN |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
2-chloro-5-ethenyl-4-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-5-10-8(9)4-6(7)2/h3-5H,1H2,2H3 |
Clé InChI |
KPKVURKYZQNENP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)

![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)






